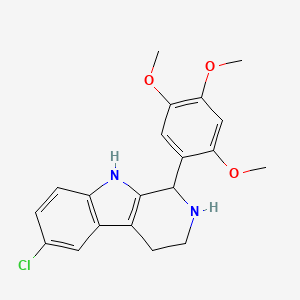
5-HT2A receptor agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-HT2A receptor agonist-2” is a chemical that specifically targets the 5-hydroxytryptamine receptor 2A (5-HT2A receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor (GPCR) found in the central nervous system and various peripheral tissues. Activation of the 5-HT2A receptor is known to play a significant role in various physiological and psychological processes, including cognition, mood regulation, and perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2A receptor agonist-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Continuous flow reactors: These allow for precise control of reaction conditions and can be scaled up easily.
Batch reactors: These are used for larger-scale production and involve careful monitoring of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-HT2A receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-HT2A receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating neurotransmitter release and receptor signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of 5-HT2A receptor agonist-2 involves binding to the 5-HT2A receptor and activating it. This activation triggers a cascade of intracellular signaling pathways, including:
Gq/11 protein activation: Leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Calcium release: IP3 stimulates the release of calcium ions from intracellular stores, which further modulates various cellular processes.
Protein kinase C activation: DAG activates protein kinase C, which phosphorylates target proteins and alters their activity
Comparison with Similar Compounds
5-HT2A receptor agonist-2 can be compared with other similar compounds, such as:
LSD (Lysergic acid diethylamide): A potent 5-HT2A receptor agonist known for its hallucinogenic effects.
Psilocybin: A naturally occurring psychedelic compound that also targets the 5-HT2A receptor.
Mescaline: Another naturally occurring psychedelic that acts as a 5-HT2A receptor agonist
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for studying the receptor’s role in various physiological and psychological processes .
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-chloro-1-(2,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C20H21ClN2O3/c1-24-16-10-18(26-3)17(25-2)9-14(16)19-20-12(6-7-22-19)13-8-11(21)4-5-15(13)23-20/h4-5,8-10,19,22-23H,6-7H2,1-3H3 |
InChI Key |
RJHMAXLLXKUOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















